6-(1,3-二氧杂环己烷-5-基氧基)吡啶-2-羧酸

描述

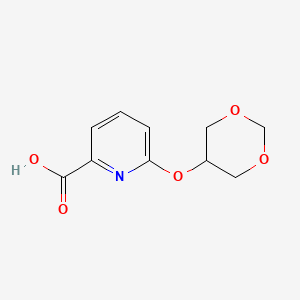

6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学结构单元

该化合物在生命科学中用作化学结构单元 . 它属于羧酸这一大家族的一部分,羧酸是用途广泛的有机化合物,在各个领域都有着广泛的应用 .

有机合成

包括该化合物在内的羧酸在有机合成中起着关键作用 . 它们参与许多重要的反应,如取代、消除、氧化、偶联等 .

纳米技术

在纳米技术领域,羧酸被用作表面改性剂,以促进金属纳米颗粒或碳纳米结构的分散和掺入 . 例如,酒石酸、马来酸和苹果酸等有机羧酸已被用于通过超声辐射来辅助多壁碳纳米管(MWCNTs)的表面改性 .

聚合物

羧酸在聚合物领域有应用,例如单体、添加剂、催化剂等 . 它们可以用于合成聚合物和天然聚合物的生产 .

医疗领域

包括该化合物在内的羧酸在医疗领域具有潜在的应用 . 它们可用于开发新药和疗法 .

药学

生物活性

6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid is with a molecular weight of 225.2 g/mol. The compound features a pyridine ring substituted with a dioxane moiety and a carboxylic acid group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds related to 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antimicrobial activity:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid | E. coli | 50 |

| S. aureus | 75 | |

| S. agalactiae | 75 |

These results indicate the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).

- IC50 Values :

- MDA-MB-231:

- MCF-7:

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

The mechanism underlying the biological activity of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets within the cell. It is believed to modulate various signaling pathways associated with cell growth and apoptosis:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has shown significant inhibitory effects on MMP-2 and MMP-9, which are involved in tumor metastasis.

- Induction of Apoptosis : Treatment with the compound increases caspase activity in cancer cells, indicating a potential apoptotic effect.

Case Studies

A notable study conducted on mice models demonstrated that administration of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid resulted in reduced tumor growth and metastasis in breast cancer models. The treatment led to a significant decrease in metastatic nodules compared to control groups .

属性

IUPAC Name |

6-(1,3-dioxan-5-yloxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-10(13)8-2-1-3-9(11-8)16-7-4-14-6-15-5-7/h1-3,7H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOLEAKWUFUCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)OC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。